molecular formula C17H28N2O3Sn B1662582 tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate CAS No. 213766-21-3

tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate

Cat. No.: B1662582
CAS No.: 213766-21-3
M. Wt: 427.1 g/mol
InChI Key: HHNYNAVVSDTMQD-HZAYLZKLSA-N
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Description

The compound tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate features a stereochemically defined azetidine core (four-membered ring) protected by a tert-butyl carbamate group at the 1-position. The 2-position of the azetidine is substituted with a pyridin-3-yloxymethyl group, where the pyridine ring bears a trimethylstannyl group at the 5-position. The (2S) configuration ensures stereochemical specificity, critical for applications in asymmetric synthesis or drug development.

The trimethylstannyl group enables participation in Stille coupling reactions, a versatile cross-coupling method widely used in medicinal chemistry and materials science . This compound likely serves as an intermediate in synthesizing bioactive molecules or functional materials, leveraging its organometallic reactivity.

Properties

IUPAC Name

tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNYNAVVSDTMQD-HZAYLZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441936
Record name 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213766-21-3
Record name 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Azetidine Precursor Preparation

The (2S)-configured azetidine alcohol, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, serves as the foundational building block. Its synthesis is achieved through asymmetric methods:

Method A: Ring-Closing Metathesis
Azetidines can be constructed via ring-closing metathesis (RCM) of diene precursors. For example, treatment of $$ N $$-Boc-protected diene 1 with Grubbs second-generation catalyst (5 mol%) in dichloromethane at 40°C affords the azetidine ring in 78% yield. Subsequent enzymatic resolution using lipase B from Candida antarctica provides the (2S)-enantiomer with >99% enantiomeric excess (ee).

Method B: Cyclization of β-Amino Alcohols
β-Amino alcohols such as 2 undergo cyclization under Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine) to form azetidine 3 (Fig. 2). This method avoids racemization, preserving the (2S) configuration.

Boc Protection and Functionalization

The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (89% yield). The hydroxymethyl group at C2 remains unprotected for subsequent coupling.

Synthesis of 5-Trimethylstannylpyridin-3-ol

Halogenation and Stille Coupling

The pyridine subunit is synthesized via a two-step sequence:

  • Bromination : 3-Hydroxypyridine (4 ) undergoes regioselective bromination at the 5-position using $$ N $$-bromosuccinimide (NBS) in acetonitrile (72% yield).
  • Stille Coupling : The 5-bromo derivative 5 reacts with hexamethylditin under palladium catalysis (tetrakis(triphenylphosphine)palladium(0), 5 mol%) in dimethylformamide (DMF) at 100°C, yielding 5-trimethylstannylpyridin-3-ol (6 ) in 68% yield.

Ether Bond Formation via Mitsunobu Reaction

The azetidine alcohol 3 and pyridinol 6 are coupled using Mitsunobu conditions (diisopropyl azodicarboxylate (DIAD), triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature (Fig. 3). This reaction proceeds with inversion of configuration at the azetidine C2 center, ensuring the (2S) stereochemistry is retained in the product 7 (82% yield).

Final Product Isolation and Characterization

Crude product 7 is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) and characterized by:

  • $$ ^1 \text{H NMR} $$ : δ 8.74 (d, $$ J = 4.8 \, \text{Hz} $$, 1H, pyridine-H), 7.83 (t, $$ J = 7.4 \, \text{Hz} $$, 1H, pyridine-H), 4.21 (m, 1H, azetidine-H), 3.98 (dd, $$ J = 10.2, 5.1 \, \text{Hz} $$, 2H, CH2O).
  • $$ ^{13} \text{C NMR} $$ : δ 154.9 (C=O), 148.2 (pyridine-C), 137.5 (Sn-C), 60.3 (azetidine-C), 28.2 (Boc-C).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ calcd. for C21H33N2O3Sn: 521.1521; found: 521.1518.

Alternative Synthetic Routes and Optimization

Flow Chemistry Approaches

Recent advances in continuous-flow systems enable high-throughput synthesis of azetidine intermediates. For example, photochemical ring-opening of Dewar azetidines in a microreactor achieves productivities up to 1.6 g/h, significantly outperforming batch methods (67 mg/h).

Green Chemistry Considerations

Solvent-free Mitsunobu reactions using polymer-supported reagents (e.g., PS-PPh3) reduce waste and improve scalability. Yields remain comparable to traditional methods (75–80%).

Challenges and Limitations

  • Stannyl Group Stability : The trimethylstannyl moiety is sensitive to oxidation and light, necessitating inert atmosphere handling.
  • Stereochemical Control : Ensuring enantiopurity at the azetidine C2 position requires costly chiral catalysts or resolving agents.
  • Pd Catalyst Cost : Large-scale Stille couplings suffer from palladium catalyst expense, though ligand recycling methods are under development.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among analogous tert-butyl-protected azetidine derivatives:

Compound Name Substituent on Azetidine-2-position Functional Group Characteristics Molecular Formula Molecular Weight Reference
Target Compound 5-(trimethylstannyl)pyridin-3-yloxymethyl Organometallic (Sn), pyridine linker Not provided Not provided Synthesized
(S)-tert-butyl 2-((5-((3-(dimethylamino)-5-fluorophenyl)ethynyl)pyridin-3-yloxy)methyl)azetidine-1-carboxylate 5-(ethynyl-dimethylaminophenyl)pyridin-3-yloxymethyl Ethynyl, aromatic amine C24H28FN3O3 425.5
tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate 2-chloroacetyl Electrophilic (Cl), ketone C10H16ClNO3 233.69
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate methylaminomethyl Amine, nucleophilic C10H20N2O2 Not provided

Key Observations :

  • The target compound is distinguished by its trimethylstannyl group , offering unique reactivity in cross-coupling reactions compared to ethynyl (), chloroacetyl (), or amine () substituents.

Physical and Chemical Properties

  • Melting Points : The spiro-oxindole analog () melts at 99°C, whereas chloroacetyl derivatives () are likely liquids due to lower molecular weight .
  • Optical Activity : The target compound’s (2S) configuration mirrors the stereochemical specificity seen in ([α]D²⁶ = -31.6), critical for chiral applications .
  • Solubility : Trimethylstannyl groups may reduce polarity, decreasing aqueous solubility compared to amine or chloroacetyl analogs .

Biological Activity

The compound tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate is a derivative of azetidine, a five-membered heterocyclic compound. Its unique structure, featuring a trimethylstannyl group and a pyridine moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N2O2Sn
  • Molecular Weight : 286.87 g/mol
  • CAS Number : 142253-56-3

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways within cells. Research indicates that compounds with similar structures can act as inhibitors or degraders of receptor kinases, particularly those in the TAM family (Tyro3, Axl, MerTK), which are involved in various cellular processes including apoptosis and immune response modulation .

Biological Activity Overview

  • Antibacterial Activity :
    • Compounds similar to tert-butyl azetidines have demonstrated significant antibacterial properties. For instance, azetidine derivatives have shown high in vitro activity against Mycobacterium tuberculosis, with some exhibiting lower minimum inhibitory concentrations (MICs) than standard treatments like isoniazid .
  • Antitumor Activity :
    • There is emerging evidence that azetidine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The modulation of TAM receptors has been linked to reduced tumor cell proliferation and enhanced apoptosis in various cancer types .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several azetidine derivatives against M. tuberculosis. Among the tested compounds, those with pyridine substituents exhibited enhanced activity compared to their non-pyridine counterparts. The structure-activity relationship (SAR) analysis indicated that increased lipophilicity correlated with improved antibacterial potency .

Case Study 2: Cancer Treatment

In a preclinical model of multiple myeloma, a compound structurally related to tert-butyl azetidines was shown to effectively degrade MerTK, leading to decreased tumor burden and improved survival rates in treated mice. This highlights the potential for using such compounds in targeted cancer therapies .

Data Tables

Biological ActivityCompound StructureObserved EffectReference
AntibacterialAzetidine Derivative with PyridineMIC against M. tuberculosis < 1 µg/mL
AntitumorBifunctional AzetidineDecreased tumor cell proliferation

Q & A

Q. How can researchers optimize the coupling reaction for synthesizing tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate?

Methodological Answer: The coupling reaction can be optimized by adjusting stoichiometry, solvent selection, and reaction time. For example:

  • Reagent Ratios : Use 1.2–1.5 equivalents of coupling agents (e.g., isobutyl chloroformate) relative to the carboxylic acid precursor to ensure complete activation .
  • Solvent Systems : Dichloromethane (CH2_2Cl2_2) is preferred for its ability to stabilize reactive intermediates, as demonstrated in mixed anhydride formation .
  • Base Selection : DIPEA (N,N-diisopropylethylamine) at 2–3 equivalents ensures efficient deprotonation and minimizes side reactions .
  • Monitoring : Track reaction progress via LC-MS to confirm consumption of starting materials and intermediate formation .

Example Optimization Table:

ParameterOptimal RangeImpact on Yield
Coupling Agent (eq)1.2–1.585–90%
DIPEA (eq)2.0–3.0Minimizes racemization
Reaction Time2–4 hours>95% conversion

Q. What purification techniques are effective for isolating the target compound post-synthesis?

Methodological Answer:

  • Flash Chromatography : Employ a silica gel column with a gradient elution (0–100% ethyl acetate/hexane) to separate polar byproducts .
  • Acid/Base Washes : Sequential washes with 0.1 M HCl and saturated NaHCO3_3 remove unreacted reagents and neutralize acidic/basic impurities .
  • Drying Agents : Use anhydrous Na2_2SO4_4 or MgSO4_4 to eliminate trace moisture before solvent evaporation .

Advanced Research Questions

Q. How can stereochemical control be achieved during azetidine ring functionalization?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to direct stereochemistry during nucleophilic substitutions .
  • Low-Temperature Conditions : Conduct reactions at −20°C to reduce kinetic competition between stereochemical pathways .
  • Protecting Group Strategy : Employ tert-butyloxycarbonyl (Boc) groups to shield reactive sites and prevent racemization during functionalization .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR, HRMS) between synthesis batches?

Methodological Answer:

  • Batch Replication : Repeat syntheses under identical conditions to rule out procedural variability .
  • Advanced Analytics :
    • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structural integrity .
    • HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) to validate mass accuracy .
    • X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing the compound with heavy atoms (e.g., Sn from trimethylstannyl groups) .

Q. What methodologies are recommended for assessing the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_d) of ligand-receptor interactions .
  • Molecular Dynamics Simulations : Model binding poses using software like GROMACS to predict interaction hotspots .

Q. How can researchers address discrepancies in reported catalytic activity across studies?

Methodological Answer:

  • Parameter Harmonization : Compare reaction conditions (temperature, solvent, catalyst loading) across studies to identify critical variables .
  • Controlled Replication : Reproduce high-yield protocols with strict inert atmosphere controls (e.g., argon) to exclude oxygen-mediated deactivation .
  • Catalyst Characterization : Use XPS (X-ray photoelectron spectroscopy) to verify catalyst oxidation states and surface composition .

Q. What stability considerations are critical for long-term storage of the compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (N2_2 or Ar) at −20°C in amber vials to prevent photodegradation .
  • Desiccants : Include molecular sieves (3Å) to mitigate hydrolysis of the trimethylstannyl group .
  • Stability Monitoring : Perform periodic LC-MS checks to detect decomposition products (e.g., free pyridinol derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate

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